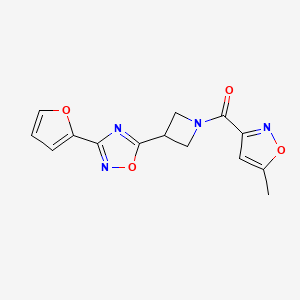

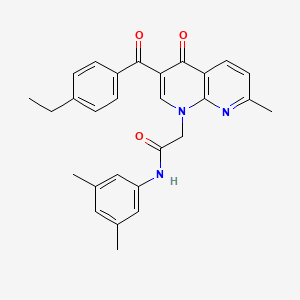

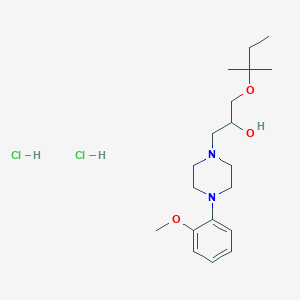

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is of interest due to its complex structure, incorporating elements of furan, oxadiazole, azetidine, and isoxazole within its framework. Such compounds are often explored for their potential in various fields of chemistry and materials science due to their unique chemical and physical properties.

Synthesis Analysis

Synthesis of related compounds often involves photochemical reactions or high-temperature reactions. For instance, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a compound with a somewhat related structure, requires reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C (Yu et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by a combination of multiple heterocyclic rings. Structural elucidation often relies on spectroscopic methods like NMR, IR, and sometimes X-ray crystallography. For example, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were confirmed by multinuclear NMR spectroscopy, IR, and elemental analysis, with some structures further confirmed by single-crystal X-ray diffraction (Yu et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes acylation, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents. The structure significantly influences the reactivity, with the presence of multiple functional groups offering diverse chemical manipulation pathways (Stepanov et al., 2019).

Physical Properties Analysis

The physical properties, including thermal stability and sensitivity to impact and friction, are crucial for the application of such compounds. For instance, compounds related to the subject compound have been shown to have moderate thermal stabilities and are insensitive towards impact and friction, making them suitable for applications requiring materials with high stability (Yu et al., 2017).

Scientific Research Applications

Photochemical Reactions and Synthetic Pathways

The study of the photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan has highlighted the formation of novel compounds through irradiation, suggesting a pathway for synthesizing complex heterocyclic compounds (Tsuge, Oe, & Tashiro, 1973). Similarly, photochemical methods have been developed for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, demonstrating a novel approach to accessing fluorinated heterocyclic compounds, which are valuable in pharmaceutical and materials science research (Buscemi, Pace, Calabrese, Vivona, & Metrangolo, 2001).

Biological and Chemical Properties

Oxadiazole and furadiazole rings, key components in the structure of interest, are crucial in medicinal chemistry due to their diverse biological activities. These heterocyclic rings have shown a range of activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties. Their versatility makes them important synthons in drug development, with several commercially available drugs featuring these rings (Siwach & Verma, 2020).

Application in Energetic Materials

Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been explored for their potential as insensitive energetic materials. Their synthesis and characterization suggest that these materials possess moderate thermal stabilities and are insensitive towards impact and friction, indicating their suitability for safe energetic applications (Yu, Cheng, Ju, Lu, & Lin, 2017).

Vasodilator Action of Furoxans

Furoxans, related to the chemical structure of interest through their heterocyclic nature, have been studied for their vasodilator action. The generation of nitric oxide from furoxans and its impact on guanylate cyclase activity suggest potential applications in cardiovascular therapies (Feelisch, Schönafinger, & Noack, 1992).

properties

IUPAC Name |

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c1-8-5-10(16-21-8)14(19)18-6-9(7-18)13-15-12(17-22-13)11-3-2-4-20-11/h2-5,9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPNNEWDRLXUII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3As,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B2497001.png)

![2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497003.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2497005.png)

![Methyl 3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2497014.png)

![2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2497016.png)